1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid
Description
1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid is a synthetic organic compound featuring a cyclobutane ring fused to a piperidine moiety, where the nitrogen atom of the piperidine is protected by a tert-butoxycarbonyl (Boc) group. The molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.30 g/mol (calculated from positional isomer data in ). The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen against undesired reactions during synthetic processes, making this compound a valuable building block in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h11H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMLYELCHTVPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the cyclobutane carboxylic acid moiety. The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and suitable bases like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the piperidine amine, enabling selective reactivity at other sites. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleave the Boc group, yielding the free amine. This reaction is critical for subsequent functionalization of the piperidine nitrogen.
Example Conditions
| Reagent | Solvent | Temperature | Outcome | Source Analogue |
|---|---|---|---|---|
| TFA (50% v/v) | DCM | RT, 2 h | Deprotected piperidine amine | |
| 4 M HCl/dioxane | Dioxane | 0°C→RT, 4 h | Hydrochloride salt formation |
Esterification of the Carboxylic Acid
The carboxylic acid undergoes esterification with alcohols under coupling agents like N,N′-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP), forming esters for further derivatization.
Representative Reaction
text1-{1-Boc-piperidin-4-yl}cyclobutane-1-carboxylic acid + R-OH → 1-{1-Boc-piperidin-4-yl}cyclobutane-1-carboxylate ester
Conditions
-
Reagents : DIC, DMAP, R-OH (e.g., benzyl alcohol)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
Amidation Reactions
The carboxylic acid reacts with amines to form amides, a key step in peptide coupling or drug conjugate synthesis. Activators like HOBt/EDCl or PyBOP are typically employed.
Example Protocol
| Amine | Activator | Solvent | Product | Source |
|---|---|---|---|---|
| Primary alkylamine | HOBt/EDCl | DMF | Cyclobutane-1-carboxamide | |
| Aryl amine | PyBOP | THF | Aryl-substituted amide |
Salt Formation
The carboxylic acid forms stable salts with bases (e.g., sodium bicarbonate or potassium hydroxide), enhancing solubility for pharmaceutical formulations.
Observed Salts
| Base | Solvent | Salt Form | Application Context |
|---|---|---|---|
| NaHCO₃ | H₂O/EtOAc | Sodium carboxylate | Aqueous-phase reactions |
| KOH | MeOH | Potassium carboxylate | Crystallization |
Cyclobutane Ring Reactivity
The strained cyclobutane ring may participate in ring-opening or [2+2] cycloreversion under thermal or photochemical conditions, though direct examples are scarce. Computational studies suggest potential for radical-mediated functionalization at the cyclobutane C-H bonds .
Theoretical Pathways
-
Photochemical cleavage : UV irradiation could fragment the cyclobutane into ethylene derivatives.
-
Hydrogenation : Catalytic hydrogenation might reduce ring strain, though steric hindrance from the piperidine group could limit efficacy.
Functionalization of the Piperidine Ring
After Boc deprotection, the piperidine amine can undergo:
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through standard organic reactions such as:
- Substitution Reactions : The chloro group can be replaced with nucleophiles, facilitating the synthesis of more complex molecules.
- Oxidation and Reduction : These reactions can modify existing functional groups to enhance biological activity or alter chemical properties.
Preliminary studies indicate that 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid exhibits potential biological activities:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which could be relevant for anti-inflammatory drug development.
- Antimicrobial Properties : Research suggests that derivatives of this compound may exhibit activity against various bacterial strains, indicating its potential use in treating infections.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of related piperidine derivatives, revealing that compounds with similar structural motifs demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the piperidine structure can enhance antibacterial efficacy.
Case Study 2: Anti-inflammatory Potential
Research into the anti-inflammatory effects of piperidine derivatives indicates that compounds like 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid may effectively modulate inflammatory responses through enzyme inhibition pathways.
Mechanism of Action
The mechanism of action of 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, influencing their activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are highlighted through comparisons with analogous derivatives:
Positional Isomers: Piperidin-2-yl vs. Piperidin-4-yl Derivatives
The piperidin-2-yl isomer (1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclobutane-1-carboxylic acid) shares the same molecular formula (C₁₄H₁₇NO₄) and weight (263.30 g/mol) as the target compound . However, the Boc group’s position on the piperidine ring (2-yl vs. 4-yl) alters steric and electronic properties. The 4-yl substitution likely reduces steric hindrance around the nitrogen, improving reactivity in coupling reactions compared to the 2-yl isomer.
Heterocyclic Replacements: Pyrrole and Triazole Derivatives
- 1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid () replaces the cyclobutane with a pyrrole ring, resulting in C₁₅H₂₂N₂O₄ (MW: 294.35 g/mol).
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid (CAS 1955524-20-5, ) features a triazole ring, contributing N₂ to the formula. Triazoles are known for metabolic stability and metal-coordination properties, making this derivative suitable for applications in click chemistry or as a pharmacophore .
Functional Group Variations: Amino vs. Carboxylic Acid Substituents
- N-Boc-1-aminocyclobutanecarboxylic acid () places the Boc group on a cyclobutane-bound amino group rather than the piperidine. This structural shift (molecular formula C₁₀H₁₇NO₄) alters the compound’s polarity and reactivity, favoring its use in peptide synthesis as an unconventional amino acid analog .
Ring Size Modifications: Cyclopropane vs. Cyclobutane
- 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (CAS 1427379-08-5, ) substitutes cyclobutane with a smaller, strained cyclopropane ring.
Data Table: Key Structural and Molecular Comparisons
*Calculated from structural data in .
Biological Activity
1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid, often referred to as Boc-piperidine cyclobutane carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₈H₃₁N₂O₅
- Molecular Weight : 374.45 g/mol
- CAS Number : 845305-83-1
The presence of the tert-butoxycarbonyl (Boc) group is significant for enhancing the stability and solubility of the compound, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of piperidine compounds can exhibit antimicrobial properties. For instance, compounds similar to Boc-piperidine have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
2. Neuropharmacological Effects
The piperidine moiety is known for its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can modulate serotonin and dopamine receptors, which may contribute to their effects on mood and cognition .
3. Anticancer Potential
Recent investigations into piperidine derivatives have revealed promising anticancer activities. For example, certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, including the PI3K/Akt/mTOR pathway . The cyclobutane structure may enhance these effects by improving the compound's binding affinity to target proteins.
The biological activity of 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid is thought to involve several mechanisms:
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been observed, influencing various physiological responses.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes involved in disease pathways has been reported.
- Signal Transduction Pathways : The compound may affect several signaling pathways (e.g., MAPK/ERK), contributing to its therapeutic effects.
Case Studies
Several case studies highlight the effectiveness of piperidine derivatives in various therapeutic contexts:
- Antimicrobial Efficacy : A study evaluating a series of piperidine-based compounds found that specific modifications led to enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
- Neuroprotective Effects : Research indicated that certain piperidine derivatives could protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management .
- Cancer Treatment : A recent publication reported that a Boc-piperidine derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid?
- Answer : The synthesis typically involves multi-step reactions with strict control of conditions:
- Solvent Selection : Tetrahydrofuran (THF) or toluene is preferred for solubility and reactivity .
- Temperature Control : Reactions often proceed at room temperature or under reflux, depending on the step (e.g., Grignard reactions require anhydrous conditions) .
- Purification : Silica gel column chromatography is widely used to isolate the compound, followed by recrystallization for higher purity .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are employed to track reaction progress and confirm intermediate formation .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the piperidine and cyclobutane moieties, with tert-butoxycarbonyl (Boc) peaks appearing at ~1.4 ppm (¹H) and 28-30 ppm (¹³C) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation pattern .
Q. What safety precautions are essential when handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in a sealed container under inert gas (e.g., argon) to prevent degradation .
- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate, where aromatic protons appear at 7.2–7.4 ppm) .
- Density Functional Theory (DFT) : Computational modeling predicts NMR chemical shifts to validate experimental data .
- 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals in the piperidine-cyclobutane region .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Answer :
- Catalyst Screening : Test coupling agents like DCC/DMAP for amidation steps, optimizing molar ratios (e.g., 1.2 equivalents of DCC) .
- Solvent Optimization : Switch from THF to dichloromethane (DCM) for improved solubility in Boc deprotection steps .
- Temperature Gradients : Use gradual heating (e.g., 0°C → room temperature) to minimize side reactions during cyclization .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Answer :
- Structure-Activity Relationship (SAR) :
Q. How should researchers address conflicting or missing toxicity data in preclinical studies?
- Answer :
- In Silico Prediction : Use tools like EPA’s CompTox Dashboard to estimate acute toxicity (e.g., LD50) based on structural analogs .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity, even if SDS data is unavailable .
- Tiered Testing : Follow OECD guidelines for progressive evaluation (acute → subchronic → chronic toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
